2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide is a complex organic compound that has piqued significant interest in scientific research due to its unique structural attributes and potential applications across various fields. This compound is characterized by its thiazolidinone core linked to pyridine and amide functionalities, making it a versatile candidate for diverse chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary target of this compound is the TNIK (Traf2- and Nck-interacting kinase) . TNIK is a key regulator in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
The compound acts as a TNIK inhibitor . By inhibiting TNIK, it disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
The compound primarily affects the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration . By inhibiting TNIK, the compound disrupts the normal functioning of this pathway .
Result of Action
The inhibition of TNIK and the subsequent disruption of the Wnt signaling pathway can lead to changes in cell proliferation and differentiation . This could potentially be used for the treatment of diseases such as colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide generally involves multi-step organic synthesis techniques. Starting from readily available benzene derivatives, the process includes the following steps:
Formation of the thiazolidinone core: : This often begins with the cyclization of a suitable thioamide with a carbonyl compound under acidic or basic conditions.
Introduction of the dioxido groups: : Oxidation using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with pyridine derivatives: : This is achieved through various coupling reactions such as Suzuki or Heck reactions, which can effectively introduce the pyridine moiety.
Industrial Production Methods
For large-scale production, methods may need optimization for yield and purity. Continuous flow reactors and green chemistry approaches are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : Reduction can be used to convert oxo groups to hydroxyl groups, often using reagents like lithium aluminium hydride.
Substitution: : It can participate in nucleophilic substitution reactions, where the leaving group is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Alkyl halides, amines, thiols under basic conditions.
Major Products
The products of these reactions vary widely but generally include modified thiazolidinones, substituted amides, and various oxidized or reduced derivatives.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide finds applications in multiple areas:
Chemistry: : As a versatile intermediate in organic synthesis and material science.
Medicine: : Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Utilized in the development of novel polymers and materials with specialized functions.
Comparison with Similar Compounds
Comparison
Compared to other thiazolidinone derivatives, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylpyridin-2-yl)propanamide stands out due to its higher reactivity and broader range of applications.
Similar Compounds
3-oxo-2-thioxo-1,3-thiazolidin-5-ylidenes: : Known for their antibacterial and antifungal activities.
Pyridinyl thiazolidinones: : Studied for their anti-inflammatory properties.
Benzisothiazolone derivatives: : Noted for their antimicrobial effects.
There you go—a comprehensive overview. What’s next?
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-6-5-9-14(17-10)18-15(20)11(2)19-16(21)12-7-3-4-8-13(12)24(19,22)23/h3-9,11H,1-2H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHKYPJUNZIIFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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